(3S,5S)-Gingerdiol: A Technical Guide to Natural Sources, Isolation, and Biological Activity
(3S,5S)-Gingerdiol: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,5S)-Gingerdiol, a stereoisomer of[1]-gingerdiol, is a naturally occurring phenolic compound found in the rhizomes of ginger (Zingiber officinale Roscoe). As a metabolite of the more abundant and well-studied[1]-gingerol, (3S,5S)-Gingerdiol is gaining interest within the scientific community for its potential biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the natural sources, detailed isolation and purification protocols, and a summary of the known biological activities and associated signaling pathways of (3S,5S)-Gingerdiol.
Natural Sources of (3S,5S)-Gingerdiol
The primary and exclusive natural source of (3S,5S)-Gingerdiol is the rhizome of Zingiber officinale.[2] In the plant, it exists predominantly in the form of glucosides, which are considered to be its precursors. The concentration of gingerdiols, including the (3S,5S) stereoisomer, is generally lower than that of the major pungent compounds like gingerols and shogaols.[3]
Isolation and Purification of (3S,5S)-Gingerdiol
The isolation of (3S,5S)-Gingerdiol from its natural source or through the chemical modification of related compounds involves a multi-step process encompassing extraction and chromatography.
Method 1: Isolation from Ginger Rhizomes via Precursor Hydrolysis
This method involves the extraction of gingerdiol glucosides followed by enzymatic hydrolysis to yield (3S,5S)-Gingerdiol.
Experimental Protocol:
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Extraction:
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Fresh ginger rhizomes (3 kg) are homogenized in methanol (9 L).
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The mixture is extracted at 4°C for 24 hours.
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The extraction process is repeated twice more with fresh methanol.
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The combined methanol extracts are evaporated to yield a concentrated aqueous solution.
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Initial Chromatographic Separation:
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The aqueous concentrate is subjected to column chromatography on Amberlite XAD-2 resin.
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The column is first washed with distilled water to remove highly polar impurities.
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A subsequent wash with a pentane/ether (4:6) mixture elutes free volatile compounds.
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The glycosidically bound fraction, containing the gingerdiol precursors, is then eluted with methanol.
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Enzymatic Hydrolysis:
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The glycoside fraction is subjected to enzymatic hydrolysis to cleave the sugar moieties and liberate the free gingerdiols.
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Purification by High-Performance Liquid Chromatography (HPLC):
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The resulting mixture of gingerdiols is separated and purified using preparative HPLC to isolate the (3S,5S) stereoisomer.
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Method 2: Synthesis via Reduction of[1]-Gingerol and Chromatographic Separation
This method provides a more direct route to obtaining (3S,5S)-Gingerdiol by utilizing the more abundant[1]-gingerol as a starting material.
Experimental Protocol:
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Reduction of[1]-Gingerol:
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[1]-Gingerol (100 mg, 0.34 mmol) is dissolved in ethanol (10 mL).
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Sodium borohydride (NaBH4) (38 mg, 1 mmol) is added to the solution.
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The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 1 hour.
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The solvent is evaporated in vacuo.
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Water (20 mL) is added to the residue, and the aqueous phase is extracted three times with ethyl acetate (20 mL each).
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The combined organic phases are dried over sodium sulfate (Na2SO4), filtered, and evaporated to yield a mixture of (3R,5S)- and (3S,5S)-gingerdiol diastereomers.[4]
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Purification by Preparative HPLC:
Quantitative Data
Currently, specific quantitative yields for the complete isolation of (3S,5S)-Gingerdiol from a starting amount of ginger rhizome are not extensively reported in the literature. The yield is dependent on the initial concentration of its precursors in the plant material and the efficiency of the enzymatic hydrolysis and chromatographic separations. The reduction of[1]-gingerol, however, is reported to produce the gingerdiol mixture in high purity (>95%) with a yield of approximately 84%.[4]
Table 1: Physicochemical and Chromatographic Data for (3S,5S)-[1]-Gingerdiol
| Property | Value | Reference |
| Molecular Formula | C17H28O4 | [2] |
| Molecular Weight | 296.4 g/mol | [2] |
| Physical Description | Powder | [2] |
| Purity (commercial) | >=98% | [2] |
| HPLC Retention Time | 19.37 min | [5] |
Spectroscopic Data
The structural elucidation of (3S,5S)-Gingerdiol is confirmed through various spectroscopic techniques.
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) analysis is a key tool for the identification of gingerdiols.
Table 2: Mass Spectrometry Data for (3S,5S)-[1]-Gingerdiol
| Ionization Mode | Observed m/z | Ion Type | Reference |
| ESI- | 295.196 | [M-H]- | [5] |
| ESI+ | 319.1890 | [M+Na]+ | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The stereochemistry of (3S,5S)-Gingerdiol is confirmed by 1D and 2D NMR experiments. While a complete, publicly available, tabulated dataset is not readily found, studies have confirmed its structure by comparing the NMR data with established literature values.[4][7][8]
Biological Activity and Signaling Pathways
(3S,5S)-Gingerdiol has demonstrated notable biological activity, particularly in the context of cancer research.
Cytotoxic Activity
(3S,5S)-[1]-Gingerdiol has been identified as a major metabolite of[1]-gingerol in various human cancer cell lines, including lung (H-1299), and colon (HCT-116, HT-29) cancer cells.[7][8] Studies have shown that both (3R,5S)- and (3S,5S)-6-gingerdiol induce cytotoxicity in these cancer cells after 24 hours of treatment.[7][8][9]
Signaling Pathways
While the specific signaling pathways modulated by (3S,5S)-Gingerdiol are still under investigation, the broader class of gingerols is known to exert its anti-inflammatory and anti-cancer effects through the modulation of key signaling cascades. It is plausible that (3S,5S)-Gingerdiol shares some of these mechanisms.
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NF-κB Signaling Pathway: Gingerols have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses.[10] This inhibition leads to a reduction in the expression of pro-inflammatory genes.
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MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another target of gingerols.[11]-Gingerol, a related compound, has been shown to induce apoptosis in colon cancer cells through the activation of the MAPK pathway.[12] It is hypothesized that 6-gingerol may also regulate cellular processes in non-alcoholic steatohepatitis-related hepatocellular carcinoma through the MAPK pathway.[13]
Experimental Workflows and Signaling Pathway Diagrams
Caption: Isolation Workflow of (3S,5S)-Gingerdiol from Ginger Rhizomes.
Caption: Synthesis and Purification of (3S,5S)-Gingerdiol from[1]-Gingerol.
References
- 1. mdpi.com [mdpi.com]
- 2. (3S,5S)-[6]-Gingerdiol | CAS:143615-76-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The Chemical Signatures of Water Extract of Zingiber officinale Rosc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.ncat.edu [profiles.ncat.edu]
- 8. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [10]-Gingerol induces mitochondrial apoptosis through activation of MAPK pathway in HCT116 human colon cancer cells [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Gingerol, an active compound of ginger, attenuates NASH-HCC progression by reprogramming tumor-associated macrophage via the NOX2/Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
